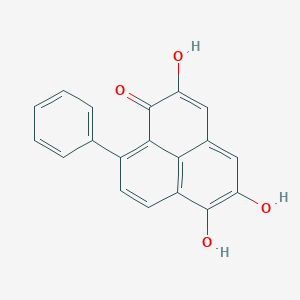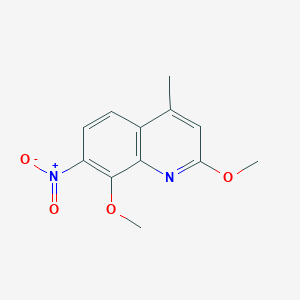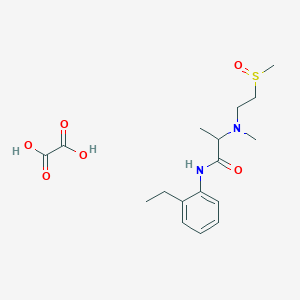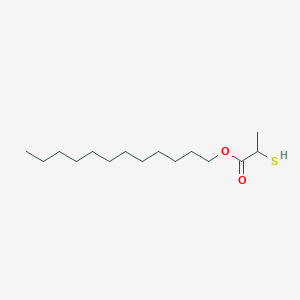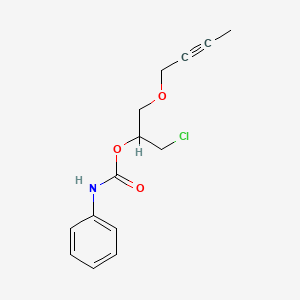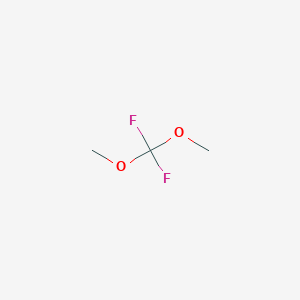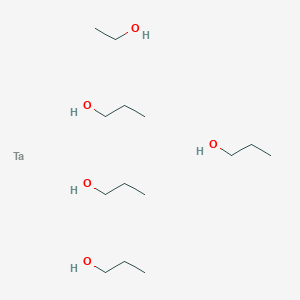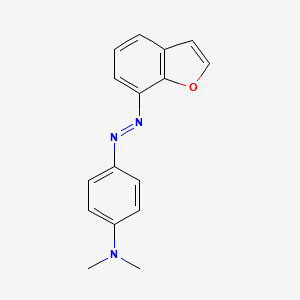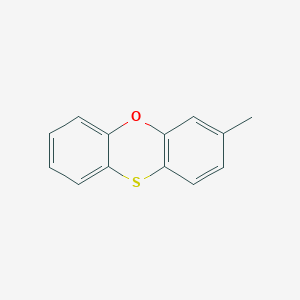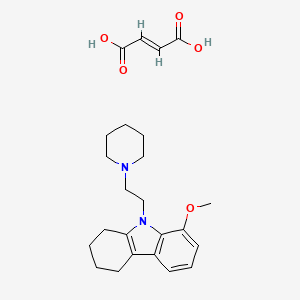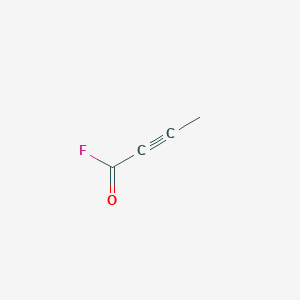
2-Butynoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butynoyl fluoride is an organic compound with the molecular formula C4H3FO It is a member of the acyl fluoride family, characterized by the presence of a carbon-fluorine bond attached to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butynoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-butynoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective fluorinating agents. For example, the use of hydrogen fluoride (HF) in the presence of a catalyst can be employed to achieve the desired fluorination. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butynoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The triple bond in the butynoyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form 2-butynoic acid or reduced to yield 2-butynol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Addition Reactions: Catalysts such as palladium or platinum are often employed to facilitate the addition of hydrogen or halogens.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Addition Reactions: Products include alkenes, alkyl halides, and other addition compounds.
Oxidation and Reduction: Products include 2-butynoic acid and 2-butynol
Wissenschaftliche Forschungsanwendungen
2-Butynoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and acyl fluorides.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool for drug discovery.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 2-Butynoyl fluoride involves its reactivity with nucleophiles and electrophiles. The carbon-fluorine bond is highly polarized, making the carbonyl carbon susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the triple bond in the butynoyl group can undergo addition reactions, further expanding its utility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butynoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
2-Butynoic acid: Contains a carboxylic acid group instead of the acyl fluoride.
2-Butynol: The triple bond is retained, but the functional group is an alcohol.
Uniqueness
2-Butynoyl fluoride is unique due to the presence of the highly reactive acyl fluoride group. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs. The fluorine atom imparts distinct electronic properties, influencing the compound’s behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
53620-27-2 |
|---|---|
Molekularformel |
C4H3FO |
Molekulargewicht |
86.06 g/mol |
IUPAC-Name |
but-2-ynoyl fluoride |
InChI |
InChI=1S/C4H3FO/c1-2-3-4(5)6/h1H3 |
InChI-Schlüssel |
DHJOKRIZFQQYID-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
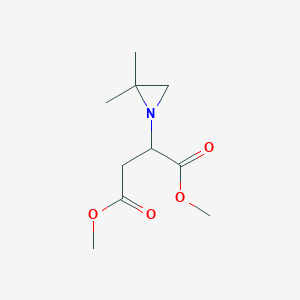
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
